1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide
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Description
1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Structural Characterization
Functionalization Reactions : The functionalization of pyrazole derivatives, similar to 1-benzyl-3-(benzyloxy)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide, has been studied extensively. One example is the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with amines, showcasing a method to introduce various functional groups to the pyrazole core (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure Analysis : Research on pyrazole derivatives also includes detailed structural analysis through X-ray crystallography, providing insights into the molecular conformation and intermolecular interactions critical for understanding the compound's chemical behavior (Kumara et al., 2018).
Potential Biological Activities
Antibacterial Agents : Pyrazole derivatives have been synthesized and evaluated for their antibacterial properties, indicating potential applications in developing new antimicrobial compounds. For instance, some pyrazole-5-one derivatives exhibited promising activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of various pyrazole derivatives have been assessed, highlighting their potential in medicinal chemistry for developing agents with dual functionalities (Talupur, Satheesh, & Chandrasekhar, 2021).
Herbicidal Activity : Pyrazole-4-carboxamide derivatives have been explored for their herbicidal activity, demonstrating the versatility of pyrazole compounds in agricultural applications as well (Ohno et al., 2004).
Anti-inflammatory Agents : Some novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory potential, indicating the compound's relevance in developing treatments with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Properties
IUPAC Name |
1-benzyl-N-(3,4-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-31-23-14-13-21(15-24(23)32-2)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQGJAZOPOKLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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